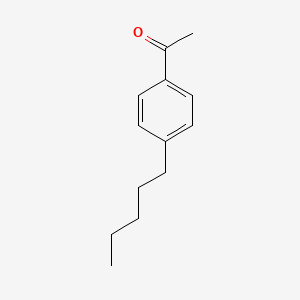

4'-Pentylacetophenone

CAS No.: 37593-02-5

Cat. No.: VC2401203

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37593-02-5 |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | 1-(4-pentylphenyl)ethanone |

| Standard InChI | InChI=1S/C13H18O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-10H,3-6H2,1-2H3 |

| Standard InChI Key | KBKGPMDADJLBEM-UHFFFAOYSA-N |

| SMILES | CCCCCC1=CC=C(C=C1)C(=O)C |

| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)C |

Introduction

Chemical Structure and Classification

4'-Pentylacetophenone (also known as 1-(4-pentylphenyl)ethanone) is an aromatic ketone featuring an acetyl group attached to a benzene ring that also bears a pentyl chain at the para position. The compound belongs to the broader class of para-substituted acetophenones, which are characterized by their distinct reactivity patterns and applications in organic synthesis and materials science.

Structural Features

The molecular structure of 4'-Pentylacetophenone consists of a benzene ring with a five-carbon alkyl chain (pentyl group) at the para position relative to an acetyl (methylcarbonyl) group. This arrangement creates a molecule with both polar and nonpolar regions, contributing to its unique physicochemical properties. The acetyl group provides a reactive carbonyl functionality, while the pentyl chain introduces hydrophobicity and potential for various interactions.

Related Compounds

The acetophenone family includes numerous derivatives with diverse substituents. Structurally similar compounds include 4'-Phenylacetophenone (4-Acetylbiphenyl), which contains a phenyl rather than pentyl substituent . Additionally, compounds like 4'-Methylacetophenone feature shorter alkyl chains at the para position . Understanding the properties of these structural analogs provides insight into the likely characteristics of 4'-Pentylacetophenone.

Physical and Chemical Properties

Physical Properties

Based on structural analogs, 4'-Pentylacetophenone is expected to be a solid at room temperature with a yellowish to white appearance. By comparison, 4-Acetylbiphenyl (4'-Phenylacetophenone) has a melting point of 120-124°C . The predicted physical properties of 4'-Pentylacetophenone are presented in Table 1.

Table 1: Predicted Physical Properties of 4'-Pentylacetophenone

Chemical Reactivity

4'-Pentylacetophenone possesses a reactive carbonyl group that participates in typical ketone reactions. The compound is likely to undergo nucleophilic addition, reduction, and condensation reactions. The following reactions are anticipated:

-

Reduction to the corresponding alcohol

-

Condensation with amines to form imines

-

Aldol and Claisen condensations

-

Haloform reactions

-

Wittig and related olefination reactions

The pentyl chain introduces hydrophobicity and may influence reactivity through inductive effects, although these effects would be less pronounced than with directly attached electron-withdrawing or electron-donating groups.

Synthesis Methods

Friedel-Crafts Acylation

A direct approach would involve Friedel-Crafts acylation of pentylbenzene with acetyl chloride using a Lewis acid catalyst such as aluminum chloride. This method parallels syntheses of other para-substituted acetophenones.

Coupling Reactions

Based on the synthesis of 4-Acetylbiphenyl analogs, coupling reactions could be employed using appropriate starting materials. For example, a Suzuki coupling between 4-acetylphenylboronic acid and pentyl halides with transition metal catalysts might be viable .

Carbonylative Approaches

Drawing from research on decarbonylative alkylation of aroyl fluorides , similar methodologies could potentially be adapted for synthesizing 4'-Pentylacetophenone, possibly using nickel-catalyzed reactions.

Purification Methods

Purification of 4'-Pentylacetophenone would likely involve recrystallization from appropriate solvents such as ethanol or ethyl acetate/petroleum ether mixtures, similar to the purification methods for 2-Bromo-4'-phenylacetophenone . Chromatographic techniques would also be suitable for obtaining high-purity samples.

Applications and Research Relevance

Photoinitiator Applications

Like other acetophenone derivatives, 4'-Pentylacetophenone may serve as a photoinitiator in UV-curable systems. The acetophenone structure enables it to absorb UV light and generate reactive species, potentially making it useful in coatings, adhesives, and inks requiring UV curing .

Organic Synthesis

4'-Pentylacetophenone likely functions as an intermediate in organic synthesis, particularly in the preparation of more complex molecules containing the pentylphenyl moiety. The carbonyl group provides a versatile handle for further functionalization through various reactions, including condensations and additions .

Flavor and Fragrance Industry

Acetophenone derivatives often contribute to aromatic profiles in fragrances and flavorings. The pentyl chain in 4'-Pentylacetophenone would modify the olfactory properties compared to unsubstituted acetophenone, potentially offering unique aromatic characteristics for perfumes and consumer products .

Research in Photochemistry

Compounds structurally similar to 4'-Pentylacetophenone serve as valuable tools in photochemical studies. These studies help researchers understand light-induced reactions and mechanisms, potentially leading to advancements in solar energy technologies and photocatalysis .

Analytical Characterization

Spectroscopic Properties

Spectroscopic analysis of 4'-Pentylacetophenone would reveal characteristic patterns that aid in its identification and purity assessment. Expected spectroscopic features include:

Infrared Spectroscopy

The IR spectrum would display a strong carbonyl stretching band around 1680-1700 cm⁻¹, characteristic of aromatic ketones. Additional bands would correspond to C-H stretching (2850-3000 cm⁻¹) from the pentyl chain and aromatic C=C stretching (1450-1600 cm⁻¹).

Nuclear Magnetic Resonance

In the ¹H NMR spectrum, expected signals would include:

-

A singlet at approximately δ 2.5-2.6 ppm for the methyl group of the acetyl moiety

-

Complex multiplets at δ 0.8-1.8 ppm from the pentyl chain protons

-

A characteristic AA'BB' pattern in the aromatic region (δ 7.2-7.9 ppm)

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 4'-Pentylacetophenone (approximately 204 g/mol), with fragment ions resulting from common fragmentation patterns of aromatic ketones and alkyl chains.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable techniques for analyzing 4'-Pentylacetophenone. The compound's UV absorption properties would facilitate detection in HPLC systems, similar to other acetophenone derivatives used as standards in analytical methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume